Cas no 313519-34-5 (3-amino-N-(4-bromophenyl)-4,5,6-trimethylthieno2,3-bpyridine-2-carboxamide)

3-Amino-N-(4-bromophenyl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound featuring a thienopyridine core with a carboxamide substituent. Its structural complexity, including the 4-bromophenyl and trimethyl groups, enhances its potential as a versatile intermediate in medicinal chemistry and material science. The presence of both amino and bromo functional groups allows for further derivatization, making it valuable for synthesizing targeted molecules. Its rigid, fused-ring system contributes to stability, while the electron-rich thienopyridine scaffold may facilitate applications in optoelectronic materials. This compound is particularly useful in pharmaceutical research for developing kinase inhibitors or other bioactive agents due to its modular reactivity and structural diversity.
3-amino-N-(4-bromophenyl)-4,5,6-trimethylthieno2,3-bpyridine-2-carboxamide structure
313519-34-5 structure
Product Name:3-amino-N-(4-bromophenyl)-4,5,6-trimethylthieno2,3-bpyridine-2-carboxamide
CAS No:313519-34-5
MF:C17H16BrN3OS
MW:390.297441482544
CID:5930223
PubChem ID:1049555
Update Time:2025-06-25

3-amino-N-(4-bromophenyl)-4,5,6-trimethylthieno2,3-bpyridine-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 3-amino-N-(4-bromophenyl)-4,5,6-trimethylthieno2,3-bpyridine-2-carboxamide
    • 3-amino-N-(4-bromophenyl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide
    • Thieno[2,3-b]pyridine-2-carboxamide, 3-amino-N-(4-bromophenyl)-4,5,6-trimethyl-
    • ChemDiv1_000025
    • SR-01000393214-1
    • F1194-0031
    • HMS587B03
    • SR-01000393214
    • SCHEMBL432059
    • 313519-34-5
    • Oprea1_541336
    • 3-amino-N-(4-bromophenyl)-4,5,6-trimethyl-thieno[2,3-b]pyridine-2-carboxamide
    • AKOS001145640
    • Oprea1_850963
    • Inchi: 1S/C17H16BrN3OS/c1-8-9(2)13-14(19)15(23-17(13)20-10(8)3)16(22)21-12-6-4-11(18)5-7-12/h4-7H,19H2,1-3H3,(H,21,22)
    • InChI Key: RIRQSMAJQXHOHU-UHFFFAOYSA-N
    • SMILES: C12SC(C(NC3=CC=C(Br)C=C3)=O)=C(N)C1=C(C)C(C)=C(C)N=2

Computed Properties

  • Exact Mass: 389.01975g/mol
  • Monoisotopic Mass: 389.01975g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 2
  • Complexity: 444
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topological Polar Surface Area: 96.2Ų

3-amino-N-(4-bromophenyl)-4,5,6-trimethylthieno2,3-bpyridine-2-carboxamide Pricemore >>

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3-amino-N-(4-bromophenyl)-4,5,6-trimethylthieno2,3-bpyridine-2-carboxamide Related Literature

Additional information on 3-amino-N-(4-bromophenyl)-4,5,6-trimethylthieno2,3-bpyridine-2-carboxamide

Comprehensive Overview of 3-amino-N-(4-bromophenyl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide (CAS No. 313519-34-5)

The compound 3-amino-N-(4-bromophenyl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide (CAS No. 313519-34-5) is a specialized organic molecule that has garnered significant interest in pharmaceutical and materials science research. Its unique structure, featuring a thienopyridine core substituted with amino, bromophenyl, and carboxamide groups, makes it a valuable intermediate for developing novel therapeutic agents and functional materials. Researchers are particularly intrigued by its potential applications in drug discovery, kinase inhibition, and small-molecule probes for biological studies.

In recent years, the demand for heterocyclic compounds like 3-amino-N-(4-bromophenyl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide has surged due to their versatility in medicinal chemistry. This compound’s bromophenyl moiety allows for further functionalization via cross-coupling reactions, a hot topic in click chemistry and bioconjugation. Its trimethylthienopyridine scaffold is also being explored for its electronic properties, aligning with the growing interest in organic semiconductors and optoelectronic materials.

The synthesis of CAS No. 313519-34-5 typically involves multi-step organic reactions, including cyclization, amination, and amide coupling. These methods are frequently discussed in academic forums and patent literature, reflecting the compound’s relevance in high-throughput screening and structure-activity relationship (SAR) studies. Its carboxamide group is particularly noteworthy, as it mimics bioactive motifs found in many FDA-approved drugs, making it a candidate for fragment-based drug design.

From an industrial perspective, 3-amino-N-(4-bromophenyl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide is often sourced for custom synthesis projects. Laboratories specializing in contract research and preclinical development prioritize this compound due to its potential in targeting protein-protein interactions and allosteric modulation. Its amino and bromo substituents further enable diversification, a key strategy in modern combinatorial chemistry.

Environmental and regulatory considerations for CAS No. 313519-34-5 are also critical. While not classified as hazardous, its handling requires standard laboratory precautions. The compound’s stability under various pH conditions and solubility profiles are frequently queried in scientific databases, highlighting its practicality in assay development and in vitro testing.

In summary, 3-amino-N-(4-bromophenyl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide represents a multifaceted tool for researchers. Its structural features align with trends in precision medicine and materials innovation, ensuring its continued relevance in both academic and industrial settings. For those exploring kinase inhibitors or molecular scaffolds, this compound offers a promising starting point for further investigation.

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